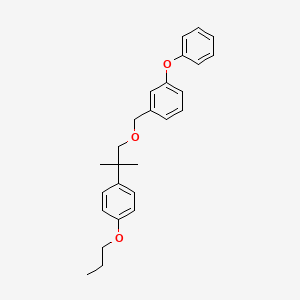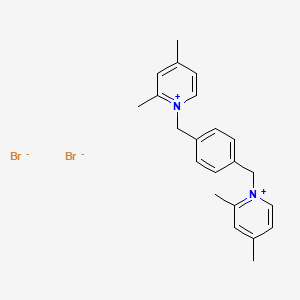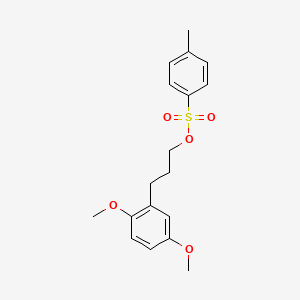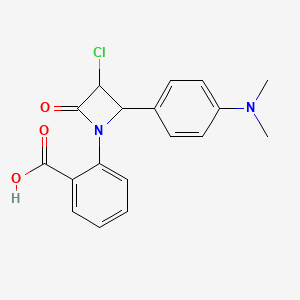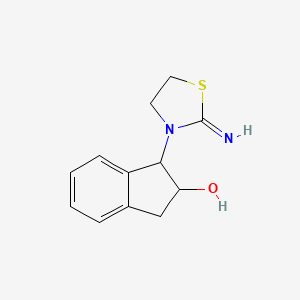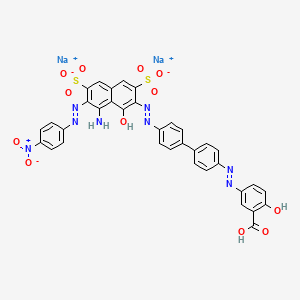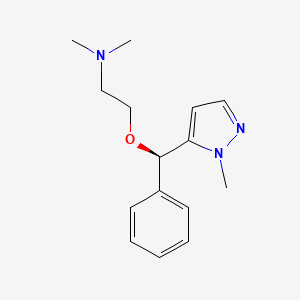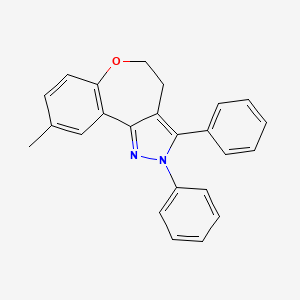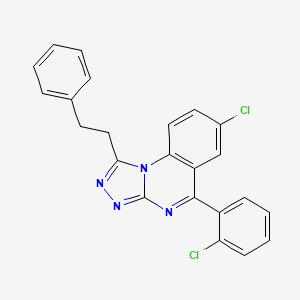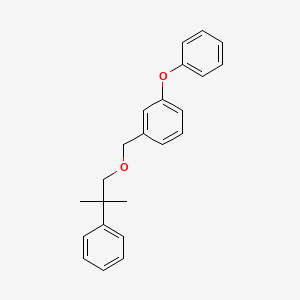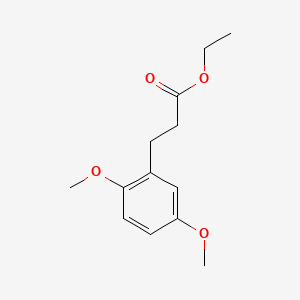
Collagenase inhibitor CI-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Collagenase inhibitor CI-1 is a compound designed to inhibit the activity of collagenases, which are enzymes that break down collagen. Collagen is a primary structural protein found in the extracellular matrix of various connective tissues in the body. Collagenase inhibitors are crucial in regulating the degradation of collagen, thereby playing a significant role in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of collagenase inhibitor CI-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:
Formation of the Core Structure: This involves the construction of the core scaffold of the inhibitor through a series of organic reactions such as condensation, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups that enhance the inhibitory activity are introduced through reactions like alkylation, acylation, or sulfonation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of the final product, and implementing cost-effective purification methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Collagenase inhibitor CI-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new alkyl or acyl groups.
Scientific Research Applications
Collagenase inhibitor CI-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of collagen degradation and the role of collagenases in various chemical processes.
Biology: The inhibitor is employed in cell culture studies to investigate the effects of collagenase inhibition on cell behavior, migration, and extracellular matrix remodeling.
Medicine: Collagenase inhibitors have therapeutic potential in treating diseases characterized by excessive collagen degradation, such as arthritis, cancer, and fibrosis.
Industry: In the leather and food processing industries, collagenase inhibitors are used to regulate collagen degradation during processing.
Mechanism of Action
Collagenase inhibitor CI-1 exerts its effects by binding to the active site of collagenases, thereby preventing the enzymes from interacting with collagen substrates. The inhibitor may interact with key amino acid residues in the enzyme’s active site, blocking the catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the inhibitor and the enzyme.
Comparison with Similar Compounds
Similar Compounds
Tetracyclines: These antibiotics also exhibit collagenase inhibitory activity and are used in treating periodontal disease.
Hydroxamate-based Inhibitors: These compounds are designed to chelate the zinc ion in the active site of collagenases, thereby inhibiting their activity.
Peptide-based Inhibitors: These inhibitors mimic the natural substrates of collagenases and competitively inhibit the enzymes.
Uniqueness of Collagenase Inhibitor CI-1
This compound is unique in its specific binding affinity and inhibitory potency against collagenases. It may offer advantages in terms of selectivity, stability, and reduced side effects compared to other inhibitors. Its unique chemical structure allows for targeted inhibition of collagenases, making it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
96134-83-7 |
|---|---|
Molecular Formula |
C29H40N4O6 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[[(2S)-3-(4-methoxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[(2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C29H40N4O6/c1-19(2)16-24(28(36)33-25(27(35)30-3)17-21-10-12-22(39-4)13-11-21)32-23(29(37)38)14-15-31-26(34)18-20-8-6-5-7-9-20/h5-13,19,23-25,32H,14-18H2,1-4H3,(H,30,35)(H,31,34)(H,33,36)(H,37,38)/t23-,24+,25+/m1/s1 |
InChI Key |
CEZWBEWZEZTEHO-DSITVLBTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)NC)N[C@H](CCNC(=O)CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC)NC(CCNC(=O)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


